Benzyl 2-(3-methyl-1,2,4-triazol-1-yl)acetate
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Overview
Description
Benzyl 2-(3-methyl-1,2,4-triazol-1-yl)acetate: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a methyl group at the third position and an acetic acid benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-methyl-1,2,4-triazol-1-yl)acetate typically involves the construction of the triazole ring followed by esterification. One efficient method involves the reaction of 3-amino-1,2,4-triazole with acetic anhydride to form (3-Methyl-[1,2,4]triazol-1-yl)acetic acid. This intermediate is then esterified with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods: In an industrial setting, the synthesis can be optimized using continuous-flow conditions. This method enhances the efficiency and selectivity of the reaction while minimizing waste and energy consumption. The continuous-flow synthesis involves the use of a flow reactor where the reactants are continuously fed, and the product is continuously collected .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(3-methyl-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: Benzyl 2-(3-methyl-1,2,4-triazol-1-yl)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various triazole-containing compounds, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to study the interactions of triazole derivatives with biological targets. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: Triazole derivatives, including this compound, have shown potential as antifungal, antibacterial, and anticancer agents. They are investigated for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of Benzyl 2-(3-methyl-1,2,4-triazol-1-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, leading to inhibition or modulation of their activity. This compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure.
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An anticancer agent with a triazole moiety.
Uniqueness: Benzyl 2-(3-methyl-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the acetic acid benzyl ester moiety enhances its reactivity and interaction with biological targets compared to other triazole derivatives .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
benzyl 2-(3-methyl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C12H13N3O2/c1-10-13-9-15(14-10)7-12(16)17-8-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
InChI Key |
UJNDNBAJYIBAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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